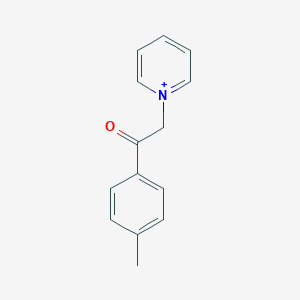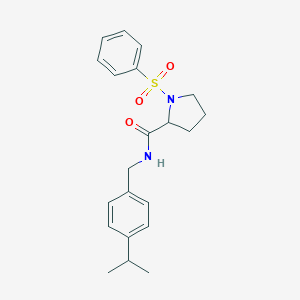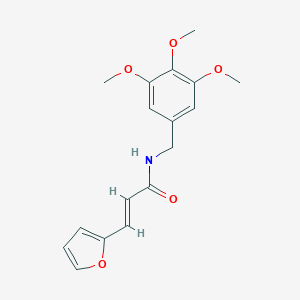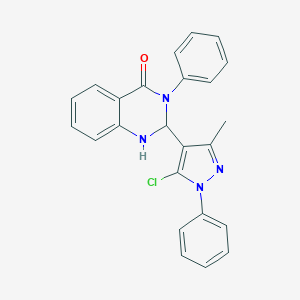![molecular formula C18H20O6 B300285 Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B300285.png)
Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate, also known as Methyl TBCM, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM has been studied for its potential applications in various fields, including:
1. Organic electronics: Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). It has been found to improve the efficiency and stability of these devices.
2. Medicinal chemistry: Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM has been studied for its potential as a drug candidate. It has been found to have anticancer, antiviral, and antifungal properties.
3. Material science: Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM has been used as a building block in the synthesis of various materials, including dendrimers and polymers.
Mecanismo De Acción
The mechanism of action of Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM is not fully understood. However, it is believed to interact with various enzymes and proteins in cells, leading to changes in their activity. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. This inhibition leads to changes in the expression of various genes, including those involved in cell growth and differentiation.
Biochemical and Physiological Effects
Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM has been found to have various biochemical and physiological effects, including:
1. Anticancer activity: Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has been suggested that its anticancer activity is due to its ability to inhibit HDACs.
2. Antiviral activity: Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM has been found to inhibit the replication of various viruses, including HIV-1 and herpes simplex virus (HSV). It has been suggested that its antiviral activity is due to its ability to inhibit HDACs.
3. Antifungal activity: Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM has been found to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM has several advantages and limitations for lab experiments. Some advantages include:
1. High purity: Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM can be synthesized with high purity, which is important for its use in various applications.
2. Stability: Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM is stable under various conditions, which makes it suitable for use in various experiments.
3. Versatility: Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM can be used in various fields, including organic electronics, medicinal chemistry, and material science.
Some limitations of Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM include:
1. Limited solubility: Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM has limited solubility in common solvents, which can make it difficult to work with in certain experiments.
2. High cost: Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM is relatively expensive, which can limit its use in certain experiments.
3. Limited research: Despite its potential applications, there is still limited research on Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM, which can limit its use in certain fields.
Direcciones Futuras
There are several future directions for research on Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM, including:
1. Further investigation of its mechanism of action: More research is needed to fully understand the mechanism of action of Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM and its interactions with various enzymes and proteins.
2. Development of new applications: Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM has potential applications in various fields, and more research is needed to explore its potential in these areas.
3. Synthesis of new derivatives: Synthesis of new derivatives of Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM could lead to compounds with improved properties for various applications.
Conclusion
Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM is a chemical compound with potential applications in various fields, including organic electronics, medicinal chemistry, and material science. Its mechanism of action is not fully understood, but it has been found to have anticancer, antiviral, and antifungal properties. Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate TBCM involves the reaction of 2,4,6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylic acid with methanol and sulfuric acid. The reaction occurs under reflux conditions, and the resulting product is purified through recrystallization. The yield of the synthesis is around 60-70%.
Propiedades
Nombre del producto |
Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate |
|---|---|
Fórmula molecular |
C18H20O6 |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
methyl 4-methoxy-3-(2,4,6-trimethoxyphenyl)benzoate |
InChI |
InChI=1S/C18H20O6/c1-20-12-9-15(22-3)17(16(10-12)23-4)13-8-11(18(19)24-5)6-7-14(13)21-2/h6-10H,1-5H3 |
Clave InChI |
GCWWCXVSNMNLFQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C2=C(C=C(C=C2OC)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)OC)C2=C(C=C(C=C2OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B300203.png)

![3,4,5-trimethoxy-N-{2-[4-(1-pyrrolidinylsulfonyl)phenyl]ethyl}benzamide](/img/structure/B300208.png)
![3,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B300215.png)

![3-(2-furyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide](/img/structure/B300220.png)

![3-hydroxy-1-methyl-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B300222.png)
![1-(4-fluorophenyl)-4-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}-1-butanone](/img/structure/B300223.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide](/img/structure/B300226.png)
![3-[1,3-dihydrobenzimidazol-2-ylidene(phenyl)methyl]indol-2-one](/img/structure/B300228.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B300229.png)

![N-[2-(4-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B300231.png)